Abltide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abl protein tyrosine kinase substrate is a critical component in cellular signaling pathways. It is involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The substrate is primarily recognized for its role in the regulation of the actin cytoskeleton and its involvement in the signaling pathways of tyrosine kinases, particularly the Abelson (Abl) family of kinases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Abl protein tyrosine kinase substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Abl protein tyrosine kinase substrate follows similar principles but on a larger scale. Fermentation processes are optimized to maximize yield, and advanced purification methods, such as affinity chromatography, are employed to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Abl protein tyrosine kinase substrate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and binding interactions with other proteins. Phosphorylation is a key reaction, where a phosphate group is added to the substrate by a kinase enzyme .

Common Reagents and Conditions:

Phosphorylation: Typically involves adenosine triphosphate (ATP) as the phosphate donor and a kinase enzyme under physiological conditions.

Dephosphorylation: Involves phosphatase enzymes that remove phosphate groups from the substrate.

Major Products Formed: The primary product of these reactions is the phosphorylated or dephosphorylated form of the substrate, which can then interact with other signaling molecules to propagate cellular signals .

Aplicaciones Científicas De Investigación

Abl protein tyrosine kinase substrate has extensive applications in scientific research:

Chemistry: Used to study enzyme kinetics and the mechanisms of kinase and phosphatase enzymes.

Biology: Plays a crucial role in understanding cell signaling pathways, cytoskeletal dynamics, and cellular responses to external stimuli.

Medicine: Investigated for its role in cancer, particularly in chronic myeloid leukemia, where the BCR-Abl fusion protein is a known oncogene.

Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.

Mecanismo De Acción

The mechanism of action of Abl protein tyrosine kinase substrate involves its phosphorylation by Abl kinases. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes. The substrate interacts with multiple molecular targets, including actin filaments and other cytoskeletal proteins, to modulate cell shape, motility, and adhesion .

Comparación Con Compuestos Similares

BCR-Abl fusion protein: A well-known oncogenic variant involved in chronic myeloid leukemia.

Src family kinases: Share structural similarities and functional overlap with Abl kinases.

Focal adhesion kinase: Another tyrosine kinase involved in cytoskeletal regulation and cell adhesion.

Uniqueness: Abl protein tyrosine kinase substrate is unique due to its specific interactions with Abl kinases and its critical role in linking tyrosine phosphorylation with actin cytoskeleton dynamics. This unique combination of functions makes it a valuable tool in both basic research and therapeutic development .

Propiedades

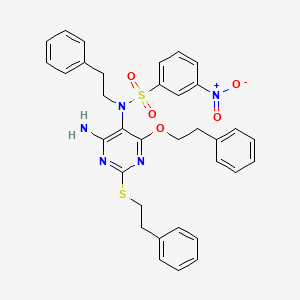

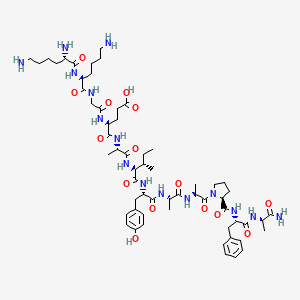

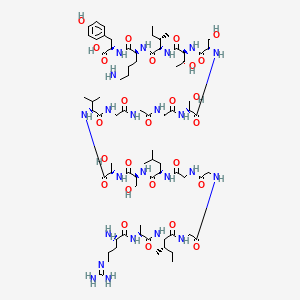

Fórmula molecular |

C60H93N15O15 |

|---|---|

Peso molecular |

1264.5 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |

Clave InChI |

WOEYLBHGXWOZOC-VHCTZGMQSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

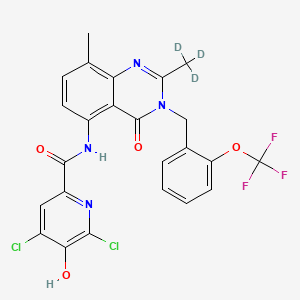

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

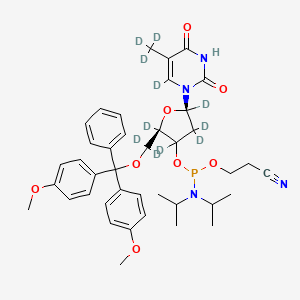

![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)

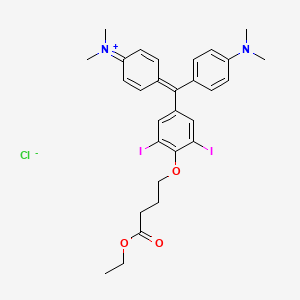

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)